molecular formula C12H12N2 B8765274 1-(Quinolin-6-yl)cyclopropan-1-amine CAS No. 1313726-10-1

1-(Quinolin-6-yl)cyclopropan-1-amine

Cat. No.: B8765274
CAS No.: 1313726-10-1
M. Wt: 184.24 g/mol
InChI Key: ZFOTUWRNOLDZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Quinolinyl)Cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a quinoline moiety. Quinoline is a nitrogen-containing heterocycle known for its wide range of applications in medicinal and industrial chemistry. The unique structure of 1-(6-quinolinyl)cyclopropanamine makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-quinolinyl)cyclopropanamine typically involves the cyclopropanation of quinoline derivatives. One common method includes the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclopropanation process. Solvents like toluene or acetonitrile are often used, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods: Industrial production of 1-(6-quinolinyl)cyclopropanamine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Quinolinyl)Cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amine group in the cyclopropane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

1-(6-Quinolinyl)Cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-quinolinyl)cyclopropanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with various medicinal applications.

    Cyclopropanamine: A simple cyclopropane derivative with an amine group.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.

Uniqueness: 1-(6-Quinolinyl)Cyclopropanamine is unique due to the combination of the quinoline and cyclopropane moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1313726-10-1

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-quinolin-6-ylcyclopropan-1-amine

InChI

InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2

InChI Key

ZFOTUWRNOLDZFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (7.7 mmol, 3 M in ethyl ether) was added to a solution of quinoline-6-carbonitrile (0-4) (540 mg, 3.5 mmol) and Ti(Oi-Pr)4 (3.9 mmol, 1.16 mL) in Et2O (15 mL) at −70° C. The resulting yellow solution was stirred for 10 mins, warmed to room temperature over 1.5 h, and then was treated with BF3.OEt2 (7 mmol, 0.88 mL). The resulting mixture was stirred for 1 h. Then 1N aqueous HCl (11 mL) and ethyl ether (40 mL) were added, followed by NaOH (10% aq, 30 mL). The mixture was extracted with ethyl ether. The combined ethyl ether layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the crude title compound, which was used for the next step without further purification. MS (m/z): 185 (M+1)+.
Quantity
7.7 mmol
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

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